
1-Chloro-1-iodotetrafluoroethane
Overview
Description
1-Chloro-1-iodotetrafluoroethane is an organofluorine compound with the molecular formula C2ClF4I. It is a colorless, non-flammable gas with a sweet odor. This compound is known for its stability, low vapor pressure, and insolubility in water. It has been utilized in various scientific and industrial applications due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1-iodotetrafluoroethane can be synthesized from 1,2-dichloro-2-iodo-1,1,2-trifluoroethane. The synthesis involves the substitution of chlorine atoms with fluorine atoms under specific reaction conditions . The reaction typically requires the presence of a catalyst and controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactions using high-purity reagents and advanced equipment to maintain the required reaction conditions. The process is designed to maximize yield and minimize impurities, ensuring the compound meets the necessary quality standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-iodotetrafluoroethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents such as chlorine, bromine, and iodine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-Chloro-1-iodotetrafluoroethane has been used in various scientific research applications, including:
Organic Synthesis: It serves as a reagent in organic synthesis, facilitating the formation of complex organic molecules.
Aerosol Propellants: Due to its stability and non-flammability, it is used as a propellant in aerosol cans.
Solvent for Extraction: It is employed as a solvent for the extraction of organic compounds.
Semiconductor Production: The compound is used in the production of semiconductor materials, contributing to the development of advanced electronic devices.
Pharmaceuticals: It plays a role in the production of pharmaceuticals, aiding in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 1-Chloro-1-iodotetrafluoroethane involves its interaction with molecular targets and pathways within the system it is applied to. The compound’s effects are mediated through its ability to participate in various chemical reactions, altering the chemical environment and influencing the behavior of other molecules. The specific molecular targets and pathways depend on the context of its application, such as in organic synthesis or pharmaceutical production.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1,2,2,2-tetrafluoroethane: Similar in structure but lacks the iodine atom, affecting its reactivity and applications.
1-Bromo-1,2,2,2-tetrafluoroethane: Contains a bromine atom instead of chlorine, leading to different chemical properties and uses.
1-Iodo-1,2,2,2-tetrafluoroethane: Similar but lacks the chlorine atom, influencing its stability and reactivity.
Uniqueness
1-Chloro-1-iodotetrafluoroethane is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Biological Activity
1-Chloro-1-iodotetrafluoroethane, also known as a halogenated hydrocarbon, is a compound that has garnered attention due to its unique chemical properties and potential biological effects. This article provides a comprehensive overview of its biological activity, including toxicological data, metabolism, and case studies.
This compound is characterized by the following properties:
- Molecular Formula : C2ClF4I
- CAS Number : 136268
- Physical State : Colorless gas at room temperature
- Boiling Point : Approximately -12°C
- Solubility : Low solubility in water; high volatility
Acute Toxicity
Acute toxicity studies indicate that exposure to high concentrations of this compound can lead to significant health effects. For instance, inhalation of the gas at extreme levels may result in:
- Respiratory Effects : Dizziness and potential asphyxiation due to displacement of oxygen in the air.
- Neurological Symptoms : At extremely high vapor concentrations, it may exhibit anesthetic-like effects, potentially leading to cardiac arrhythmias .
Chronic Exposure
Chronic exposure studies have shown that prolonged inhalation does not result in significant chronic toxic effects. However, certain findings include:
- Metabolic Pathways : The compound is metabolized minimally, primarily through cytochrome P450 enzymes, leading to urinary excretion of metabolites such as trifluoroacetic acid .
- Reproductive and Developmental Effects : No significant reproductive toxicity was observed in animal studies; however, transient decreases in food consumption during exposure were noted .
Study on Rats
In a notable study involving rats exposed to various concentrations of this compound, the following results were observed:
Exposure Level (ppm) | Observed Effects | NOAEL (ppm) |
---|---|---|
10,000 | No observable adverse effects | 10,000 |
50,000 | Decreased triglyceride levels | 15,000 |
100,000 | Significant reduction in activity | Not determined |
>300,000 | High mortality rate | Not applicable |
The study concluded that the compound has a NOAEL (No Observed Adverse Effect Level) of approximately 10,000 ppm for acute exposure and indicated that higher concentrations could lead to severe health risks .
Genotoxicity Studies
In vitro and in vivo genotoxicity studies have demonstrated that this compound does not exhibit mutagenic or clastogenic activity. This suggests a low risk of genetic damage associated with exposure to this compound .
Summary of Biological Activity
The biological activity of this compound can be summarized as follows:
- Toxicity : Primarily affects the respiratory system at high concentrations; minimal chronic toxicity.
- Metabolism : Metabolized slightly with excretion of non-toxic metabolites.
- Genotoxicity : No significant genotoxic effects observed.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 1-chloro-1-iodotetrafluoroethane in laboratory settings?
- Methodological Answer : The synthesis of halogenated ethanes often involves halogen-exchange reactions or dehydrohalogenation. For this compound, a plausible route is the iodination of 1-chloro-1,1,2,2-tetrafluoroethane using a nucleophilic iodide source (e.g., KI) under controlled conditions. Alternatively, fluorinated precursors like 1,1,2,2-tetrafluoroethane can undergo sequential halogenation with chlorine and iodine in the presence of Lewis acid catalysts (e.g., SbF₅) at temperatures between 30–180°C . Reaction optimization should include monitoring intermediates via GC-MS and ensuring anhydrous conditions to avoid hydrolysis.
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for purity assessment, coupled with nuclear magnetic resonance (NMR) (¹⁹F and ¹³C) to confirm structural integrity. For vibrational analysis, Fourier-transform infrared (FTIR) and Raman spectroscopy can identify characteristic C-F, C-Cl, and C-I bonds. Cross-reference spectral data with databases such as the NIST Chemistry WebBook or EPA DSSTox to validate assignments . Quantitative analysis of trace impurities (e.g., residual solvents) should follow AOAC or USEPA methods .
Q. What safety measures are critical when handling this compound in research labs?
- Methodological Answer : Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) including nitrile gloves and chemical-resistant aprons. Monitor airborne concentrations using NIOSH-approved methods (e.g., Method 1003 for halogenated hydrocarbons). Emergency protocols should align with OSHA guidelines, including immediate decontamination with water showers and activated carbon spill kits. Derive permissible exposure limits (PELs) by extrapolating toxicity data from structurally similar compounds (e.g., HCFC-141b) .
Advanced Research Questions
Q. How do reaction kinetics and mechanisms differ in the thermal decomposition of this compound compared to analogous chlorofluorocarbons?
- Methodological Answer : Pyrolysis studies in flow reactors (500–600°C) reveal that decomposition follows a unimolecular pathway, with rate constants dependent on bond dissociation energies (C-I ≈ 234 kJ/mol vs. C-Cl ≈ 339 kJ/mol). Use laser-induced fluorescence (LIF) or mass spectrometry to detect transient species like iodine radicals. Compare activation energies to those of 1-chloro-1,1-difluoroethane (Eₐ ≈ 220 kJ/mol) to assess the impact of iodine substitution . Computational models (e.g., Gaussian DFT) can predict transition states and validate experimental Arrhenius parameters .
Q. What computational approaches are used to model the environmental fate and ozone depletion potential (ODP) of this compound?
- Methodological Answer : Apply the Atmospheric and Global Chemistry (GEOS-Chem) model to simulate atmospheric lifetime and radiative efficiency. Calculate ODP using the Troe formalism, incorporating UV absorption cross-sections (measured via cavity ring-down spectroscopy) and reaction rates with hydroxyl radicals (•OH). Compare results to experimental degradation studies in smog chambers, which quantify byproducts like iodine monoxide (IO) .
Q. What challenges arise in resolving the conformational dynamics of this compound using spectroscopic methods?
- Methodological Answer : The bulky iodine atom introduces steric hindrance, leading to multiple conformers (e.g., staggered vs. eclipsed). Use low-temperature matrix-isolation IR spectroscopy (<20 K) to trap individual conformers. For liquid-phase studies, polarized Raman spectroscopy can distinguish between symmetric and asymmetric vibrational modes. Normal coordinate analysis (NCA) with Urey-Bradley force fields helps assign torsional modes and quantify energy barriers between conformers .
Properties
IUPAC Name |
1-chloro-1,2,2,2-tetrafluoro-1-iodoethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2ClF4I/c3-1(4,8)2(5,6)7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIPETVAKXQJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(Cl)I)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2ClF4I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342827 | |
Record name | (1-Chloro)tetrafluoro-1-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754-23-4 | |
Record name | (1-Chloro)tetrafluoro-1-iodoethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10342827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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